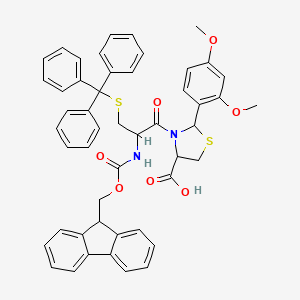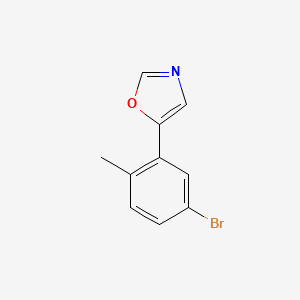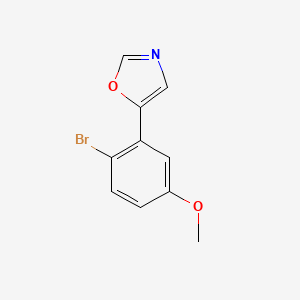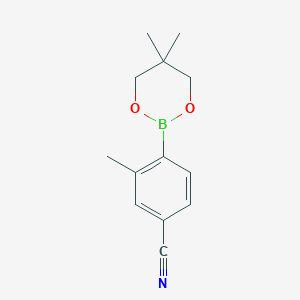
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile (DMB) is a synthetic compound that has been studied for its potential applications in scientific research. DMB is a member of the dioxaborinane family of compounds, which are characterized by their boron-containing, nitrogen-containing, and oxygen-containing groups. DMB is a colorless crystalline solid that is soluble in organic solvents and has a melting point of approximately 106°C.
科学的研究の応用
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and has been used as an inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been used as a fluorescent probe for the detection of various biological molecules, including DNA and proteins.
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is not fully understood. However, it is believed that the boron-containing and nitrogen-containing groups of the molecule interact with the target molecule, forming a complex that is stabilized by hydrogen bonding and other non-covalent interactions. This complex then inhibits the activity of the target molecule, resulting in the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been shown to interact with DNA and proteins, and has been used as a fluorescent probe for the detection of these molecules.
実験室実験の利点と制限
The advantages of using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is soluble in organic solvents, making it easy to use in a variety of experiments. However, it should be noted that this compound is relatively unstable and can degrade over time, so it should be stored in a cool, dry place and used within a few days of synthesis.
将来の方向性
The potential applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile are still being explored. Possible future directions include the use of this compound as an inhibitor of other enzymes, its use as a fluorescent probe for the detection of other biological molecules, and its use as a drug delivery system. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to optimize its properties for specific applications.
合成法
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile can be synthesized by the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride with 3-methyl-benzonitrile in aqueous sodium hydroxide solution. The reaction proceeds via a nucleophilic substitution of the chlorine atom in the dioxaborinane with the nitrogen atom in the benzonitrile. The reaction is typically conducted at room temperature and the product is isolated by filtration and recrystallization.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-10-6-11(7-15)4-5-12(10)14-16-8-13(2,3)9-17-14/h4-6H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCVEBPGJRPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
iridium(III), min. 98%](/img/structure/B6296068.png)
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
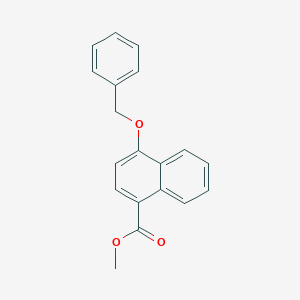
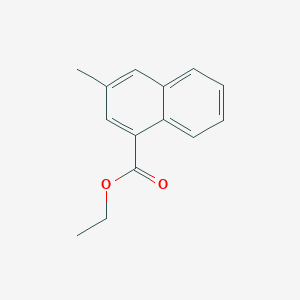
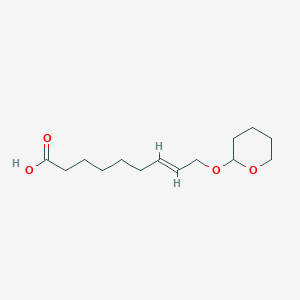
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)
![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)
